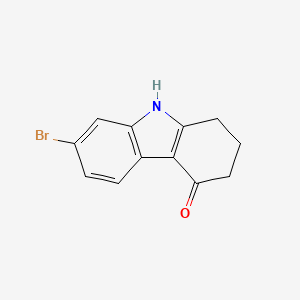

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

Übersicht

Beschreibung

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a fascinating compound within the carbazole family, known for its unique structural features and diverse applications in various scientific fields. The bromine substituent at the 7-position introduces additional reactivity, making this compound particularly interesting for synthetic chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of 2,3-dihydro-1H-carbazol-4(9H)-one: : The starting material, 2,3-dihydro-1H-carbazol-4(9H)-one, undergoes electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position. This reaction is typically carried out in solvents like chloroform or acetic acid under controlled temperature conditions to ensure selective bromination.

Cyclization Reactions: : Alternative synthetic routes may involve cyclization reactions of appropriate precursors, where bromination occurs post-cyclization to yield 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. It involves optimization of reaction conditions, including temperature, solvent choice, and purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: : The bromine substituent at the 7-position can participate in various substitution reactions, including nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: : While the core carbazole structure is relatively stable, selective oxidation or reduction reactions can be performed on other functional groups if present in the molecule.

Common Reagents and Conditions:

Palladium-catalyzed Reactions: : Palladium catalysts like Pd(PPh3)4 are commonly used in Suzuki-Miyaura and Heck reactions involving this compound.

Nucleophilic Reagents: : Amines and other nucleophiles can be used in substitution reactions with this compound.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. Commonly, derivatives with new substituents replacing the bromine atom or further functionalized products are obtained.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihypertensive and β-Receptor Blocking Agents:

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is recognized for its potential as a β-receptor blocker. It is structurally related to carvedilol, a well-known antihypertensive agent that also possesses antioxidant properties. The compound's ability to inhibit β-receptors makes it a candidate for further studies aimed at developing new antihypertensive medications.

Anti-inflammatory Properties:

This compound serves as a key intermediate in the synthesis of licofelone, an anti-inflammatory drug currently undergoing clinical trials. Licofelone has shown promise in treating conditions like osteoarthritis by inhibiting both COX and LOX enzymes, which are involved in inflammatory pathways.

Anticancer Activity:

Research indicates that this compound exhibits anticancer properties. It has been investigated for its ability to block proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action and specific targets are subjects of ongoing research.

Organic Synthesis

Building Block for Complex Molecules:

The compound acts as an important building block in organic synthesis. It is utilized to create various derivatives that have diverse applications in pharmaceuticals. For instance, it is involved in the synthesis of N-tosyl derivatives that can lead to compounds with unique biological activities .

Synthesis of Carbazole Derivatives:

this compound is part of a larger class of carbazole derivatives known for their varied biological activities. These derivatives are synthesized through innovative methods such as Rh(III)-catalyzed C–H activation/cyclization reactions, which enhance the efficiency and specificity of the synthesis process .

Case Study 1: Development of Anticancer Agents

In a study focusing on the anticancer potential of carbazole derivatives, this compound was shown to effectively inhibit the growth of specific cancer cell lines. The compound's structural features contribute to its biological activity, making it a valuable candidate for further pharmacological evaluations.

Case Study 2: Synthesis Pathways

Research has demonstrated efficient synthetic pathways for producing this compound and its derivatives. These pathways often involve multi-step reactions that highlight the compound's versatility as a precursor in drug development .

Wirkmechanismus

Comparison with Other Compounds:

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one vs. Carbazole:

Other Brominated Carbazole Derivatives: : Its unique position of the bromine substituent at the 7-position can result in different reactivity patterns compared to other brominated carbazole derivatives like 3-bromo or 9-bromo derivatives.

Vergleich Mit ähnlichen Verbindungen

2,3-dihydro-1H-carbazol-4(9H)-one

7-Chloro-2,3-dihydro-1H-carbazol-4(9H)-one

7-Iodo-2,3-dihydro-1H-carbazol-4(9H)-one

Biologische Aktivität

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a brominated carbazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₀BrNO

- Molecular Weight : 264.12 g/mol

- Melting Point : 224 - 226°C

- Boiling Point : Approximately 386.3°C

The compound features a bromine atom at the 7th position on the carbazole structure, which influences its chemical reactivity and biological activity. This unique configuration allows for various chemical transformations, including nucleophilic aromatic substitutions and oxidation reactions.

Antitumor Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant antitumor activities. The compound has been identified as a precursor for anticancer drugs such as carvedilol and licofelone, suggesting its relevance in cancer treatment strategies.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It interacts with various biological receptors, particularly serotonin receptors (5-HT2C and 5-HT2B), which could lead to applications in treating mood disorders and other central nervous system conditions .

The exact mechanism of action for this compound remains largely unexplored; however, its interactions with serotonin receptors suggest a modulation of neurotransmitter systems that may influence mood and anxiety levels. Additionally, its role as a substrate for cytochrome P450 enzymes indicates involvement in drug metabolism processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities of various compounds related to this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 76228-06-3 | 0.78 |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | 21865-50-9 | 0.77 |

| 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 497261-38-8 | 0.71 |

These compounds share structural features that may contribute to similar biological activities; however, the presence of the bromine atom at the seventh position in this compound is critical for its unique reactivity and potential therapeutic effects.

Future Research Directions

Given the promising biological activities associated with carbazole derivatives, further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Potential areas for investigation include:

- Detailed Pharmacological Studies : Conducting in vitro and in vivo studies to assess the full spectrum of biological activities.

- Mechanistic Studies : Exploring the interaction pathways with serotonin receptors and other molecular targets.

- Synthesis of Derivatives : Investigating modifications of the compound to enhance its biological activity or reduce toxicity.

Eigenschaften

IUPAC Name |

7-bromo-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWATEMVALDWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.